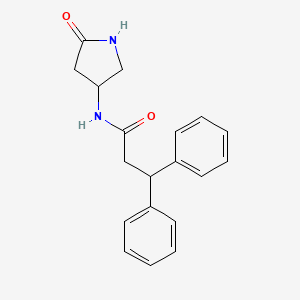

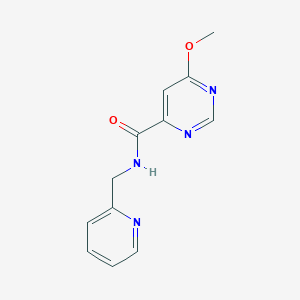

![molecular formula C17H10ClN3O2S B2795078 [(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate CAS No. 326021-13-0](/img/structure/B2795078.png)

[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photophysical Properties and Application in Sensing

Novel d-π-A type chromophores related to benzothiazole derivatives have been synthesized, exhibiting significant photophysical properties due to their structural manipulations. These compounds show potential in applications requiring fluorescence, such as sensing and imaging. The study highlights their absorption and emission wavelengths, along with their intramolecular charge transfer characteristics, which are crucial for designing efficient fluorescent probes and materials (Jachak et al., 2021).

Antibacterial and Antifungal Activity

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Studies show that these compounds exhibit moderate to excellent activity against various bacterial and fungal strains, demonstrating their potential as therapeutic agents in combating infectious diseases. For instance, certain derivatives have shown maximum activity against both Gram-negative and Gram-positive bacteria, indicating the importance of structural variation in enhancing antimicrobial efficacy (Amnerkar et al., 2015).

Anticancer Activity

The synthesis of benzothiazole derivatives bearing different heterocyclic rings has led to compounds with considerable anticancer activity. Screening against a broad range of human tumor cell lines revealed that specific derivatives exhibit significant inhibitory effects, suggesting the potential of benzothiazole-based compounds in developing new anticancer therapies (Yurttaş et al., 2015).

Antimycobacterial Activity

Synthesized fluorinated benzothiazolo imidazole compounds have demonstrated promising antimicrobial activity, including against mycobacterial strains. This suggests their potential application in treating tuberculosis and related diseases, highlighting the versatility of benzothiazole derivatives in addressing a variety of microbial threats (Sathe et al., 2011).

Cysteine Detection in Biological Systems

A novel benzothiazole-based fluorescent probe has been developed for selective and sensitive detection of cysteine, demonstrating its utility in biological assays and live cell imaging. This development showcases the potential of benzothiazole derivatives in creating effective tools for biochemical research and diagnostics (Yu et al., 2018).

Propriétés

IUPAC Name |

[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O2S/c18-12-7-5-11(6-8-12)9-16(22)23-21-14(10-19)17-20-13-3-1-2-4-15(13)24-17/h1-8H,9H2/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKRDCIZEHRSEE-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=NOC(=O)CC3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=N/OC(=O)CC3=CC=C(C=C3)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide](/img/structure/B2794999.png)

![5-Fluoro-N-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2795000.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2795003.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795005.png)

![3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2795010.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2795018.png)